molecular formula C9H7N3O2S B1440036 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 600654-15-7

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1440036
CAS No.: 600654-15-7
M. Wt: 221.24 g/mol
InChI Key: NYSWBRJPVVCZHB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a pyridine ring fused with a diazinane ring containing sulfur and oxygen atoms

Properties

IUPAC Name

1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWBRJPVVCZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of pyridine derivatives with appropriate thiocarbonyl compounds under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or alter cellular pathways by interacting with key proteins. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Biological Activity

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 600654-15-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring fused with a diazinane ring, containing sulfur and oxygen atoms, which contributes to its unique biochemical properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes:

  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition leads to increased levels of acetylcholine, affecting synaptic transmission and potentially enhancing cognitive functions.
  • Cell Signaling : The compound influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate gene expression related to antioxidant defenses, leading to increased production of protective enzymes like glutathione peroxidase.

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits several important biochemical properties:

  • Antioxidant Activity : The compound's ability to enhance antioxidant enzyme levels suggests a protective role against oxidative damage in cells.
  • Cellular Effects : Studies indicate that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings

Recent studies have highlighted the diverse biological activities of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionInhibits acetylcholinesterase, increasing acetylcholine levels.
Antioxidant PropertiesEnhances expression of antioxidant enzymes like glutathione peroxidase.
Apoptosis InductionInduces apoptosis in various cancer cell lines.
Antimicrobial ActivityExhibits potential antimicrobial effects against various pathogens.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Neuroprotection : A study demonstrated that treatment with 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in neurodegenerative diseases where oxidative stress is a key factor .
  • Cancer Research : In vitro studies revealed that the compound selectively induces apoptosis in breast cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent with minimal side effects .

Pharmacokinetics

The pharmacokinetic profile of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione suggests favorable bioavailability due to its chemical structure. Its interactions with metabolic pathways indicate potential for both therapeutic applications and toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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